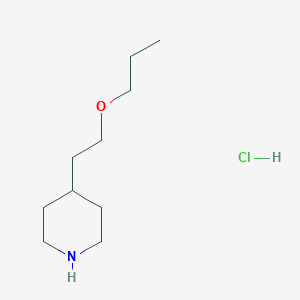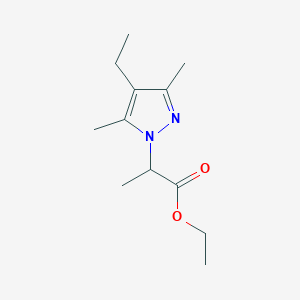![molecular formula C18H32Cl3N3 B1391288 [(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride CAS No. 1185293-28-0](/img/structure/B1391288.png)
[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride
Descripción general
Descripción
[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride, commonly referred to as BPT, is a highly versatile compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. BPT has been used in a variety of laboratory experiments, and its unique properties have made it an attractive option for researchers seeking to explore its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride and its derivatives exhibit a range of synthesis methods and applications in chemical reactions. For instance, some derivatives demonstrate significant antimicrobial and cytotoxic activities. The compound's derivatives were prepared by forming specific structures and then subjected to various chemical reactions. This process yielded compounds with notable anti-bacterial and cytotoxic properties (Noolvi et al., 2014). Additionally, methods were developed for the efficient in situ synthesis of certain derivatives, offering streamlined pathways for producing key synthetic intermediates in high yields (Koroleva et al., 2012).
Electronic and Optical Applications
In the realm of electronics and optics, specific derivatives of the compound have been used to create solution-processible bipolar molecules. These molecules, which combine hole-transporting and electron-transporting properties, were utilized to fabricate phosphorescent organic light-emitting diodes (OLEDs) with improved performance, indicating the potential of such derivatives in advanced electronic and photonic devices (Ge et al., 2008).
Structural Analysis and Characterization
The compound and its derivatives have also been a subject of extensive structural analysis. Techniques like single crystal X-ray diffraction have been employed to unambiguously establish the configurations within structures derived from the compound. This level of analysis aids in understanding the molecular and crystal structures, facilitating the development of more targeted applications in various fields (Christensen et al., 2011).
Reactivity and Synthesis
The compound's derivatives have shown diverse reactivities and have been used in the synthesis of complex structures. For example, studies on the kinetics of reactions involving tertiary amines derived from the compound provide insights into their nucleophilic reactivities. Such understanding is crucial for designing reactions in synthetic chemistry (Ammer et al., 2010).
Propiedades
IUPAC Name |
[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]methanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3.3ClH/c19-13-17-7-4-10-21(15-17)18-8-11-20(12-9-18)14-16-5-2-1-3-6-16;;;/h1-3,5-6,17-18H,4,7-15,19H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDVNULCTDBFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)CN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1391206.png)

![2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride](/img/structure/B1391209.png)

![{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid](/img/structure/B1391211.png)

![1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1391215.png)




![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)
